![molecular formula C10H17NO6 B2461689 (2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid CAS No. 1401521-79-6](/img/structure/B2461689.png)
(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine carboxylic acids are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group . They are involved in a wide range of chemical reactions due to the presence of both the amine group in the pyrrolidine ring and the carboxylic acid group.
Synthesis Analysis
The synthesis of pyrrolidine carboxylic acids can be achieved through various methods, including the cyclization of amino acids or the reaction of pyrrolidine with a carboxylic acid . The specific synthesis pathway for “(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of pyrrolidine carboxylic acids consists of a five-membered pyrrolidine ring attached to a carboxylic acid group . The specific structure of “(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid” would include additional functional groups as indicated by its name.Chemical Reactions Analysis
Pyrrolidine carboxylic acids can participate in a variety of chemical reactions, including condensation reactions with other carboxylic acids, esterification reactions, and reactions with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine carboxylic acids, such as their melting point, boiling point, and solubility, would depend on their specific chemical structure .Aplicaciones Científicas De Investigación
Influenza Neuraminidase Inhibitors
Research has identified compounds structurally related to (2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid as potent inhibitors of influenza neuraminidase. These compounds have shown significant potential in inhibiting the enzyme's activity, crucial in the lifecycle of the influenza virus (Wang et al., 2001).
Chiral Resolving Agents
These compounds have also been explored as chiral resolving agents. Their enantiomeric forms can be used in the chromatographic separation of diastereomeric amides and esters, demonstrating their usefulness in stereochemistry and pharmaceutical synthesis (Piwowarczyk et al., 2008).
Structural Characterization and Foldamer Research
Studies involving the synthesis and structural characterization of beta-foldamers containing pyrrolidin-2-one rings, derived from similar compounds, highlight their utility in advanced organic chemistry and materials science. These foldamers have distinct conformations and properties, useful in understanding molecular interactions and designing new materials (Menegazzo et al., 2006).
Renin Inhibition
Compounds in this class have been shown to be effective in inhibiting renin, an enzyme critical in blood pressure regulation. These findings are significant for the development of new antihypertensive drugs (Thaisrivongs et al., 1987).
Antibacterial Activity
Some derivatives of these compounds exhibit potent antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. This suggests their potential as novel antibiotics, especially in the context of increasing antibiotic resistance (Iso et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3S,4R)-3,4-dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-4-5(12)7(13)6(11)8(14)15/h5-7,12-13H,4H2,1-3H3,(H,14,15)/t5-,6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARRUZFEEXNGES-FSDSQADBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

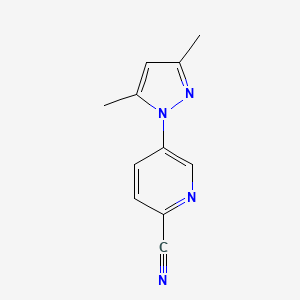
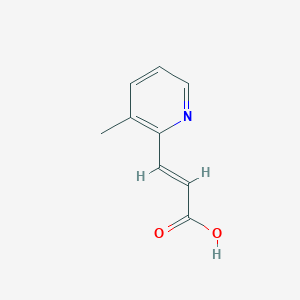
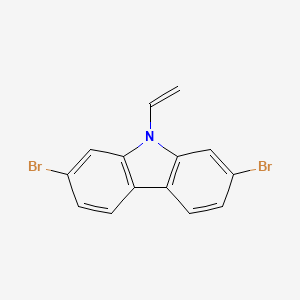
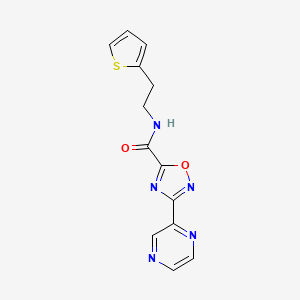

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2461616.png)


![7-Fluoro-2-methyl-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2461622.png)
![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2461623.png)
methanone](/img/structure/B2461624.png)
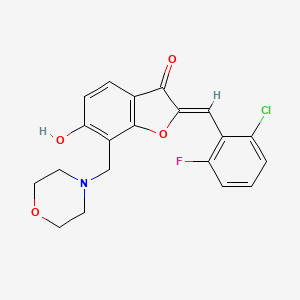
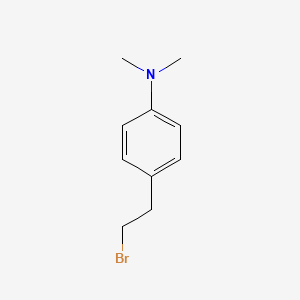
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2461627.png)